molecular formula C27H26N4O2 B6479598 N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide CAS No. 912903-57-2

N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide

Cat. No.: B6479598
CAS No.: 912903-57-2
M. Wt: 438.5 g/mol
InChI Key: XYOIDYLEZWYZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide is a benzimidazole derivative featuring a pyrrolidinone ring substituted with a 4-methylphenyl group and an N-methyl-N-phenylacetamide side chain. Benzimidazoles are a pharmacologically significant class of heterocyclic compounds, often explored for antimicrobial, antiviral, and anticancer activities due to their ability to interact with biological targets via hydrogen bonding and π-π stacking . The pyrrolidinone moiety may enhance solubility and conformational flexibility, while the acetamide group contributes to metabolic stability and bioavailability .

Properties

IUPAC Name

N-methyl-2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2/c1-19-12-14-22(15-13-19)30-17-20(16-25(30)32)27-28-23-10-6-7-11-24(23)31(27)18-26(33)29(2)21-8-4-3-5-9-21/h3-15,20H,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOIDYLEZWYZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the lack of information on its target and mode of action, it’s challenging to predict the exact biochemical pathways it might influence.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without knowledge of its specific target and mode of action, it’s difficult to predict its precise effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific details on how these factors influence the action of this compound are currently unknown.

Biological Activity

N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide is a synthetic compound with potential pharmacological applications. Its complex structure and unique molecular properties suggest various biological activities that are currently under investigation.

  • Molecular Formula : C27H26N4O2
  • Molecular Weight : 438.5 g/mol
  • Purity : Typically 95%

The compound's structure includes a benzimidazole core, which is known for its biological significance, particularly in medicinal chemistry.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structural features have shown potential as enzyme inhibitors, particularly in targeting acetylcholinesterase and urease, which are relevant in treating neurological disorders and infections respectively .
  • Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
  • Anticancer Properties : Compounds with a benzimidazole moiety have been linked to anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Research Findings

Several studies have evaluated the biological activities of compounds related to N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}-N-phenylacetamide:

Case Study 1: Antibacterial Activity

A study synthesized a series of piperidine derivatives and assessed their antibacterial activity. The results indicated moderate to strong activity against specific bacterial strains, with some compounds achieving IC50 values as low as 0.63 µM against E. coli and Staphylococcus aureus .

Case Study 2: Enzyme Inhibition

In another investigation, compounds similar to N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzodiazol-1-yl}-N-phenylacetamide were tested for their ability to inhibit urease. The most active compounds exhibited IC50 values below 3 µM, indicating significant potential for therapeutic applications in treating infections caused by urease-producing bacteria .

Data Table of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhi0.63
AntibacterialStaphylococcus aureus0.93
Enzyme InhibitionUrease<3
Enzyme InhibitionAcetylcholinesteraseVariable

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic and Heterocyclic Moieties

2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (Compound 12)
  • Structural Differences :
    • Aromatic substituent : 3-Methylphenyl vs. 4-Methylphenyl in the target compound.
    • Acetamide group : Acetohydrazide (N’-1-methylpropylidene) vs. N-methyl-N-phenylacetamide.
  • Synthesis : Yield (65%), m.p. 194–195°C, characterized via $^1$H NMR and IR .
  • Implications : The 3-methylphenyl substitution may lead to steric hindrance differences in target binding compared to the 4-methyl isomer. The hydrazide group in Compound 12 could reduce metabolic stability relative to the acetamide in the target compound.
B. 2-{2-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide ()
  • Structural Differences :
    • Aromatic substituent : 4-Ethoxyphenyl vs. 4-Methylphenyl.
    • Acetamide group : N-isopropyl-N-phenyl vs. N-methyl-N-phenyl.
  • Implications : The ethoxy group may enhance solubility but reduce membrane permeability due to increased polarity. The bulkier isopropyl group in the acetamide could alter steric interactions in biological targets compared to the methyl group .

Core Heterocycle Modifications

A. 1H-1,2,3-Triazol-1-yl-N-Phenylacetamide Derivatives ()
  • Structural Differences: Core: 1,2,3-Triazole vs. Benzimidazole. Substituents: Morpholino and triazole groups vs. pyrrolidinone and benzodiazole.

Pharmacological Relevance of Acetamide Derivatives

Compounds like N-(2-(tert-butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y) () highlight the role of bulky substituents (e.g., tert-butyl, chlorobenzoyl) in enhancing lipophilicity and target affinity. In contrast, the target compound’s simpler N-methyl-N-phenyl group balances lipophilicity and metabolic clearance .

Data Tables

Table 2: Substituent Effects on Properties

Substituent Position/Group Impact on Solubility Impact on Metabolic Stability Likely Pharmacological Role
4-Methylphenyl (Target) Moderate lipophilicity High (resists oxidation) Target binding via π-stacking
4-Ethoxyphenyl () Increased polarity Moderate (ethoxy metabolism) Enhanced solubility
N-Methyl-N-phenylacetamide (Target) Balanced lipophilicity High (amide stability) Bioavailability

Research Findings and Implications

  • Synthetic Feasibility : Analogous compounds (e.g., ) were synthesized in moderate-to-high yields (53–67%), suggesting viable routes for the target compound. Crystallographic tools like SHELXL () are critical for structural validation .
  • Structure-Activity Relationships (SAR): The 4-methylphenyl group likely improves metabolic stability compared to 3-methyl isomers due to reduced enzymatic accessibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.